molecular formula C18H16N4O3S B2841805 N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351586-72-5

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Cat. No. B2841805
CAS RN: 1351586-72-5
M. Wt: 368.41
InChI Key: OIHDXWCKJLRITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide, also known as BZM-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZM-3 is a morpholine derivative that exhibits promising biological activity against various diseases, including cancer and neurological disorders.

Scientific Research Applications

Development of Antioxidant and Anti-inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives, including structures similar to N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide, have shown promising results as potential antioxidant and anti-inflammatory agents. Research focused on developing these compounds through cyclocondensation reactions, followed by in vitro screening for anti-inflammatory and antioxidant activities. The study found specific derivatives exhibiting significant anti-inflammatory activity compared to standard references, alongside potent antioxidant capacities against various reactive species (Raut et al., 2020).

Organic Optoelectronic Applications

The exploration of benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole-based materials, closely related to the core structure of the compound , has been reviewed for their applications in organic optoelectronics. The synthetic pathways to these materials and their computational studies suggest a biradical nature, which could be significant for future research directions in optoelectronic applications (Tam & Wu, 2015).

Anticancer Potentials

The synthesis and biological importance of 2-(thio)ureabenzothiazoles, a category encompassing derivatives of benzothiazoles, were reviewed for their wide spectrum of biological activities, including anticancer potentials. The review highlights synthetic methodologies and pharmacological activities, providing a foundation for future research in developing new pharmacophores based on benzothiazole derivatives (Rosales-Hernández et al., 2022).

Advancements in Drug Discovery

Recent advancements in drug discovery have seen the development of benzothiazole derivatives for various therapeutic applications, emphasizing their role in cancer research. The review of patents filed between 2015 and 2020 demonstrates the pharmacological importance of benzothiazole scaffolds in developing high-activity therapeutic agents, especially for targeting cancer (Law & Yeong, 2022).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-16-11-25-10-15(22(16)9-12-5-2-1-3-6-12)18(24)19-13-7-4-8-14-17(13)21-26-20-14/h1-8,15H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHDXWCKJLRITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.